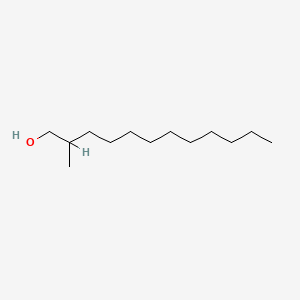

2-Methyl-1-dodecanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyldodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O/c1-3-4-5-6-7-8-9-10-11-13(2)12-14/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHAAFQMJJWGJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873307 | |

| Record name | 2-Methyldodecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22663-61-2, 57289-26-6 | |

| Record name | 2-Methyl-1-dodecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22663-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyldodecyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022663612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-dodecanol (S) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057289266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyldodecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLDODECYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V0N57LV6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-(-)-2-Methyl-1-dodecanol

This technical guide provides a comprehensive overview of (S)-(-)-2-Methyl-1-dodecanol, a chiral long-chain alcohol with potential applications in research and drug development. The document details its chemical identifiers, physicochemical properties, and explores its potential applications based on the characteristics of related compounds. Methodologies for its synthesis and analysis, as well as its potential role in antimicrobial formulations and drug delivery systems, are also discussed.

Chemical Identifiers and Physicochemical Properties

(S)-(-)-2-Methyl-1-dodecanol is the (S)-enantiomer of 2-Methyl-1-dodecanol. While a specific CAS number for the (S)-(-) enantiomer is not consistently reported in major databases, the racemic mixture is well-documented. For the purpose of specific identification of the S-enantiomer, the PubChem Compound ID (CID) is the most reliable identifier.

Table 1: Chemical Identifiers for this compound and its (S)-enantiomer

| Identifier | Racemic this compound | (S)-(-)-2-Methyl-1-dodecanol |

| CAS Number | 22663-61-2[1][2] | Not explicitly assigned; often referenced under the racemic CAS. |

| PubChem CID | 42265[2] | 11252645 |

| IUPAC Name | 2-methyldodecan-1-ol[2] | (2S)-2-methyldodecan-1-ol |

| Molecular Formula | C13H28O[1][2] | C13H28O |

| Molecular Weight | 200.36 g/mol [2] | 200.36 g/mol |

| InChIKey | SCHAAFQMJJWGJM-UHFFFAOYSA-N[3] | SCHAAFQMJJWGJM-ZDUSSCGKSA-N |

| Synonyms | 2-methyldodecan-1-ol, 2-methyldodecyl alcohol[1][2] | (S)-2-Methyl-1-dodecanol, (-)-2-Methyl-1-dodecanol |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

| XLogP3-AA | 5.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 10 |

| Exact Mass | 200.214015 g/mol |

| Monoisotopic Mass | 200.214015 g/mol |

| Topological Polar Surface Area | 20.2 Ų |

| Heavy Atom Count | 14 |

| Complexity | 101 |

These computed properties suggest that (S)-(-)-2-Methyl-1-dodecanol is a lipophilic molecule with limited aqueous solubility, a characteristic feature of long-chain fatty alcohols.

Potential Applications in Drug Development

While specific research on (S)-(-)-2-Methyl-1-dodecanol is limited, the broader class of long-chain and branched-chain fatty alcohols has established roles in pharmaceutical formulations. These applications provide a strong indication of the potential utility of this specific chiral alcohol.

Antimicrobial Activity

Long-chain fatty alcohols are known to possess antimicrobial properties. Their mechanism of action is often attributed to their ability to disrupt the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. The antibacterial activity is influenced by the length of the aliphatic carbon chain. Studies on straight-chain alcohols have shown that those with 10 to 13 carbons often exhibit the highest activity against bacteria such as Staphylococcus aureus.[4][5][6] For instance, 1-dodecanol has demonstrated significant antibacterial effects.[4][5] The introduction of a methyl branch, as in this compound, may modulate this activity by altering the molecule's interaction with the lipid bilayer of bacterial membranes. The chirality of the molecule could further influence its specific interactions with membrane components, potentially leading to differences in antimicrobial potency between the (S) and (R) enantiomers.

A proposed general mechanism for the antimicrobial action of long-chain alcohols is depicted below.

Caption: Hypothetical mechanism of antimicrobial action of (S)-(-)-2-Methyl-1-dodecanol.

Drug Delivery Systems

Branched-chain fatty alcohols are valuable excipients in topical and transdermal drug delivery systems.[7] They can act as penetration enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the outermost layer of the skin.[8] Their lipophilic nature allows them to integrate into the lipid matrix of the skin, temporarily disrupting its barrier function and thereby increasing drug permeation.

Furthermore, branched-chain fatty alcohols can be incorporated into nanoassemblies, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), to improve the oral bioavailability of poorly soluble drugs.[7][9] The branched structure can influence the packing of the lipid matrix in these nanoparticles, potentially leading to higher drug loading and controlled release profiles.[7] The chirality of (S)-(-)-2-Methyl-1-dodecanol could offer advantages in the formulation of more stable and efficient drug delivery systems due to specific stereoselective interactions with other chiral components of the formulation or with biological membranes.

Below is a conceptual diagram illustrating the role of a branched-chain fatty alcohol in a topical drug delivery system.

Caption: Conceptual model of (S)-(-)-2-Methyl-1-dodecanol as a penetration enhancer in topical drug delivery.

Experimental Protocols

Hypothetical Enantioselective Synthesis

The synthesis of (S)-(-)-2-Methyl-1-dodecanol can be approached through the enantioselective reduction of the corresponding aldehyde, 2-methyldodecanal. Biocatalytic methods, such as using baker's yeast, have been successfully employed for the enantioselective synthesis of other (S)-2-methyl-1-alkanols.[10]

Objective: To synthesize (S)-(-)-2-Methyl-1-dodecanol via the enantioselective reduction of 2-methyldodecanal using a chiral reducing agent. A well-established method for this type of transformation is the Corey-Bakshi-Shibata (CBS) reduction.

Materials:

-

2-Methyldodecanal

-

(S)-2-Methyl-CBS-oxazaborolidine

-

Borane-dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

A solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous THF is cooled to -20 °C under an inert atmosphere (e.g., argon).

-

Borane-dimethyl sulfide complex (1.1 equivalents) is added dropwise to the CBS solution, and the mixture is stirred for 10 minutes.

-

A solution of 2-methyldodecanal (1.0 equivalent) in anhydrous THF is added dropwise over 30 minutes, maintaining the temperature at -20 °C.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

The reaction is quenched by the slow addition of methanol, followed by 1 M hydrochloric acid.

-

The mixture is allowed to warm to room temperature and then extracted with ethyl acetate.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield (S)-(-)-2-Methyl-1-dodecanol.

A workflow for this synthesis is presented below.

Caption: General workflow for the enantioselective synthesis of (S)-(-)-2-Methyl-1-dodecanol.

Characterization

The synthesized (S)-(-)-2-Methyl-1-dodecanol would be characterized using standard spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The chemical shifts, integration, and splitting patterns would confirm the structure. For example, the protons of the CH₂OH group would appear as a doublet, coupled to the adjacent CH proton. The long alkyl chain would show a complex multiplet in the upfield region.

-

¹³C NMR and DEPT: The carbon-13 NMR spectrum, along with DEPT-90 and DEPT-135 experiments, would identify the number of different carbon environments and distinguish between CH₃, CH₂, CH, and quaternary carbons.[11]

Mass Spectrometry (MS):

-

Gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Chiral High-Performance Liquid Chromatography (HPLC):

-

To determine the enantiomeric excess (e.e.) of the synthesized product, chiral HPLC is employed. A chiral stationary phase is used to separate the (S) and (R) enantiomers, and the relative peak areas are used to calculate the e.e.

Conclusion

(S)-(-)-2-Methyl-1-dodecanol is a chiral long-chain alcohol with significant potential in the fields of antimicrobial research and pharmaceutical sciences, particularly in the development of advanced drug delivery systems. While specific data on this enantiomer is scarce, the well-documented properties of related long-chain and branched-chain fatty alcohols provide a solid foundation for its exploration. The methodologies for its enantioselective synthesis and characterization are well-established in organic chemistry. Further research into the specific biological activities of (S)-(-)-2-Methyl-1-dodecanol is warranted to fully elucidate its potential and pave the way for its application in novel therapeutic strategies.

References

- 1. This compound - Protheragen [protheragen.ai]

- 2. This compound | C13H28O | CID 42265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Dodecanol, 2-methyl [webbook.nist.gov]

- 4. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of lengths of branched-chain fatty alcohols on the efficacy and safety of docetaxel-prodrug nanoassemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. magritek.com [magritek.com]

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2-Methyl-1-dodecanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-dodecanol, a branched-chain primary fatty alcohol, is a compound of interest in various scientific and industrial fields, including pharmaceuticals and cosmetics.[1][2] Its molecular structure, featuring a methyl group at the second carbon position, imparts unique physical and chemical characteristics compared to its linear isomer, 1-dodecanol.[1][3] This guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for their determination, and logical and workflow diagrams to support research and development activities.

Core Physical and Chemical Properties

The properties of this compound are summarized in the table below. These values are critical for understanding its behavior in various applications, from formulation development to chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₈O | [4][5][6][7] |

| Molecular Weight | 200.36 g/mol | [1][4][5][6][7] |

| CAS Number | 22663-61-2 | [1][4][8] |

| Appearance | Colorless Liquid (at room temperature) | [9] |

| Boiling Point | 260.8 °C at 760 mmHg | [8] |

| Density | 0.831 g/cm³ | [8] |

| Flash Point | 105.5 °C | [8] |

| Refractive Index | 1.442 | [8] |

| Vapor Pressure | 0.00173 mmHg at 25 °C | [8] |

| pKa | 15.04 ± 0.10 (Predicted) | [5] |

| Solubility | Insoluble in water; soluble in organic solvents | [10][11] |

| XLogP3-AA | 5.6 | [5][6][12] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for fatty alcohols.

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes and is a common technique for determining the boiling point of liquid compounds.[13]

Materials:

-

This compound sample

-

Thiele tube or MelTemp apparatus[14]

-

Mineral oil

-

Thermometer

-

Small test tube (e.g., 6 x 50 mm) or capillary tube (sealed at one end)[15]

-

Inverted capillary tube (open at both ends)[13]

-

Rubber band

-

Heating source (Bunsen burner or hot plate)[16]

Procedure:

-

Attach the small test tube containing the this compound sample to the thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer bulb.[15]

-

Place a few drops of the sample into the test tube.

-

Insert the inverted capillary tube (open end down) into the sample.[13]

-

Place the thermometer and sample assembly into the Thiele tube filled with mineral oil.[15]

-

Gently heat the side arm of the Thiele tube.[15]

-

Observe the inverted capillary tube. As the sample heats, a stream of bubbles will emerge.

-

Continue heating until a rapid and continuous stream of bubbles is observed, then remove the heat source.[16]

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[13]

Determination of Density

The density of a liquid can be determined by accurately measuring its mass and volume.

Materials:

-

This compound sample

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Water bath with temperature control

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty mass (m₁).

-

Fill the pycnometer with the this compound sample, ensuring there are no air bubbles.

-

Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

-

Carefully wipe off any excess liquid from the outside of the pycnometer and record its mass (m₂).

-

The mass of the sample is m_sample = m₂ - m₁.

-

The density (ρ) is calculated using the formula: ρ = m_sample / V, where V is the known volume of the pycnometer.

Determination of Solubility

This protocol provides a qualitative assessment of the solubility of this compound in different solvents.[10]

Materials:

-

This compound sample

-

Test tubes

-

Solvents: water, ethanol, chloroform[17]

-

Vortex mixer

Procedure:

-

Place a small amount (e.g., 0.1 g) of this compound into three separate test tubes.

-

Add 2 mL of water to the first test tube, 2 mL of ethanol to the second, and 2 mL of chloroform to the third.[10]

-

Vortex each test tube for 30 seconds.

-

Observe and record whether the sample dissolves completely, partially, or not at all in each solvent. Based on the properties of similar fatty alcohols, it is expected to be insoluble in water, sparingly soluble in ethanol, and soluble in chloroform.[10]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key relationships and workflows relevant to this compound.

Caption: Logical classification of this compound.

Caption: Workflow for the synthesis of this compound.[1]

Caption: Workflow for determining physical properties.

References

- 1. This compound | 22663-61-2 | Benchchem [benchchem.com]

- 2. atamankimya.com [atamankimya.com]

- 3. Dodecanol - Wikipedia [en.wikipedia.org]

- 4. This compound - Protheragen [protheragen.ai]

- 5. Page loading... [guidechem.com]

- 6. This compound | C13H28O | CID 42265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chemnet.com [chemnet.com]

- 9. Page loading... [guidechem.com]

- 10. byjus.com [byjus.com]

- 11. filab.fr [filab.fr]

- 12. 1-Dodecanol, 2-methyl-, (S)- | C13H28O | CID 11252645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scribd.com [scribd.com]

- 15. chymist.com [chymist.com]

- 16. youtube.com [youtube.com]

- 17. scribd.com [scribd.com]

2-Methyl-1-dodecanol molecular weight and formula

This document provides the molecular formula and molecular weight for the chemical compound 2-Methyl-1-dodecanol.

Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2-methyldodecan-1-ol, 1-Dodecanol, 2-methyl- |

| CAS Number | 22663-61-2 |

Molecular Properties

A summary of the key molecular properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C13H28O | [1][2] |

| Molecular Weight | 200.36 g/mol | [2][3] |

| 200.37 g/mol | [1] | |

| 200.3608 g/mol | [4] |

The slight variations in molecular weight reported across different sources are typically due to differences in the atomic weights used for calculation. The computed molecular weight is approximately 200.36 g/mol .[2][3]

References

Solubility of 2-Methyl-1-dodecanol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-1-dodecanol in a range of common organic solvents. Due to the limited availability of specific experimental data for this compound, this guide presents estimated solubility based on its structural isomer, 1-dodecanol, and established principles of alcohol solubility. Furthermore, a detailed experimental protocol for determining the solubility of long-chain alcohols is provided to enable researchers to generate precise data for their specific applications.

Core Concepts in Solubility of Long-Chain Alcohols

The solubility of an alcohol is primarily governed by the interplay between its hydrophobic alkyl chain and its hydrophilic hydroxyl group. For long-chain alcohols like this compound, the extended carbon chain imparts a significant nonpolar character to the molecule. Consequently, its solubility behavior is dictated by the principle of "like dissolves like." It is expected to exhibit higher solubility in nonpolar or weakly polar organic solvents and lower solubility in highly polar solvents. The branching in this compound, compared to its linear isomer 1-dodecanol, may slightly increase its solubility in some solvents due to a disruption of crystal lattice forces in the solid state or altered solvent interactions.

Estimated Solubility of this compound

The following table provides estimated solubility values for this compound in various organic solvents at standard temperature and pressure. These estimations are derived from the known solubility of 1-dodecanol and general solubility trends for branched long-chain alcohols. It is crucial to note that these are approximations and experimental verification is highly recommended for any precise application.

| Solvent | Solvent Polarity | Estimated Solubility of this compound |

| Hexane | Nonpolar | Highly Soluble / Miscible |

| Toluene | Nonpolar (Aromatic) | Highly Soluble / Miscible |

| Chloroform | Weakly Polar | Soluble |

| Ethyl Acetate | Moderately Polar | Soluble |

| Acetone | Polar Aprotic | Moderately Soluble |

| Ethanol | Polar Protic | Soluble |

| Methanol | Polar Protic | Sparingly Soluble |

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a fundamental and reliable technique for determining the solubility of a non-volatile solute in a given solvent. This method involves preparing a saturated solution at a specific temperature, separating a known mass of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or incubator

-

Vials with airtight caps

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum desiccator

-

Vortex mixer or magnetic stirrer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solute is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture using a vortex mixer or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed in the thermostatic bath for at least 4 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature precipitation.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, labeled evaporation vial. This step is critical to remove any suspended solid particles.

-

-

Gravimetric Analysis:

-

Record the exact mass of the evaporation vial containing the saturated solution.

-

Evaporate the solvent from the vial. This can be achieved by placing the vial in a fume hood at room temperature or in a drying oven at a temperature below the boiling point of the solute and the solvent. For volatile solvents, gentle heating may be applied.

-

Once the solvent is completely evaporated, place the vial in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.

-

Weigh the vial containing the dry solute.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Mass of the saturated solution = (Mass of vial + solution) - (Mass of empty vial)

-

Mass of the solute = (Mass of vial + dry solute) - (Mass of empty vial)

-

Mass of the solvent = Mass of the saturated solution - Mass of the solute

-

Solubility ( g/100 g solvent) = (Mass of the solute / Mass of the solvent) x 100

-

Experimental Workflow for Gravimetric Solubility Determination

Caption: Gravimetric method workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For applications requiring high precision, it is imperative to conduct thorough experimental validation of the solubility data.

Spectroscopic Profile of 2-Methyl-1-dodecanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the branched-chain fatty alcohol, 2-Methyl-1-dodecanol. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, materials science, and chemical analysis by presenting key spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS), detailed experimental protocols, and a logical workflow for spectral acquisition and analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while the Mass Spectrometry data is based on experimental findings, the NMR and IR data are predicted and should be used as a reference for spectral interpretation.

Table 1: Predicted ¹H NMR Data (CDCl₃, 500 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.45 | d | 2H | H-1 (CH₂OH) |

| ~1.65 | m | 1H | H-2 (CH) |

| ~1.2-1.4 | m | 18H | H-3 to H-11 (CH₂) |

| ~0.88 | t | 3H | H-12 (CH₃) |

| ~0.85 | d | 3H | C2-CH₃ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 125 MHz)

| Chemical Shift (ppm) | Assignment |

| ~68.5 | C-1 (CH₂OH) |

| ~38.0 | C-2 (CH) |

| ~33.5 | C-3 (CH₂) |

| ~31.9 | C-10 (CH₂) |

| ~29.7 | C-4 to C-9 (CH₂) |

| ~26.5 | C-11 (CH₂) |

| ~22.7 | C-12 (CH₃) |

| ~16.5 | C2-CH₃ |

| ~14.1 | C-12 (CH₃) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch |

| ~2955, ~2925, ~2855 | Strong | C-H stretch (asymmetric and symmetric) |

| ~1465 | Medium | C-H bend (methylene and methyl) |

| ~1380 | Medium | C-H bend (methyl) |

| ~1057 | Strong | C-O stretch (primary alcohol) |

| ~722 | Weak | CH₂ rocking |

Table 4: GC-MS Data for (S)-2-Methyl-1-dodecanol

| m/z | Relative Intensity | Assignment (Predicted Fragmentation) |

| 57 | High | C₄H₉⁺ (t-butyl cation) |

| 41 | Medium | C₃H₅⁺ (allyl cation) |

| 55 | Medium | C₄H₇⁺ |

| M-18 | Low | [M-H₂O]⁺ (dehydration) |

| M-43 | Low | [M-C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented. These protocols are generalized for long-chain alcohols and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of any particulate matter.

¹H NMR Acquisition:

-

Spectrometer: 500 MHz NMR spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse sequence

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

-

Referencing: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Acquisition:

-

Spectrometer: 125 MHz NMR spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled pulse sequence

-

Number of Scans: 1024-4096 (or more, depending on sample concentration)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-220 ppm

-

Referencing: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy

Sample Preparation:

-

For neat liquid analysis, a drop of this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

FT-IR Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer with an ATR accessory

-

Mode: Transmittance or Absorbance

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane or hexane (e.g., 1 mg/mL).

GC-MS Acquisition:

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection: 1 µL of the sample is injected in splitless mode.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 250 °C at a rate of 10 °C/min.

-

Hold at 250 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Toxicological Profile and Safety Data for 2-Methyl-1-dodecanol: An In-depth Technical Guide

Disclaimer: Limited direct toxicological data is available for 2-Methyl-1-dodecanol. The following profile is substantially based on a read-across approach from its linear isomer, 1-dodecanol, and from the broader category of branched-chain saturated alcohols (BCSA). This approach is justified by the structural similarity, including the same carbon number (C13) and a primary alcohol functional group, which suggests a comparable metabolic pathway and toxicological behavior.

Executive Summary

This technical guide provides a comprehensive overview of the available toxicological and safety data for this compound. Due to the scarcity of specific data for this branched-chain alcohol, this report leverages data from the structurally related compound 1-dodecanol and the general class of branched-chain saturated alcohols. The primary audience for this document includes researchers, scientists, and professionals involved in drug development and chemical safety assessment. The available data suggests that this compound is likely to have a low order of acute toxicity. It may cause skin and eye irritation, but is not expected to be a skin sensitizer or genotoxic.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 2-methyldodecan-1-ol | [1] |

| CAS Number | 22663-61-2 | [1] |

| Molecular Formula | C13H28O | [1] |

| Molecular Weight | 200.36 g/mol | [1] |

| Physical State | Liquid (at room temperature) | Inferred |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Water Solubility | Low (inferred from 1-dodecanol) | [2] |

Toxicological Data

The toxicological data presented below is primarily derived from studies on 1-dodecanol and other branched-chain saturated alcohols.

Acute Toxicity

The acute toxicity of this compound is expected to be low via oral, dermal, and inhalation routes, consistent with data from analogous substances.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 5 g/kg (for 2-Octyl-1-dodecanol) | [3][4] |

| LD50 | Guinea pig | Dermal | > 3 g/kg (for 2-Octyl-1-dodecanol) | [3] |

Skin Corrosion/Irritation

Based on data from similar long-chain alcohols, this compound is expected to be a skin irritant.[2][5][6] Prolonged or repeated exposure may lead to redness, swelling, and dermatitis.[5]

Serious Eye Damage/Irritation

Undiluted branched-chain saturated alcohols have been shown to cause moderate to severe eye irritation.[7][8] Therefore, this compound should be considered a potential eye irritant.

Respiratory or Skin Sensitization

The available data on branched-chain saturated alcohols suggest a low potential for skin sensitization.[7][8]

Germ Cell Mutagenicity

Studies conducted on various long-chain alcohols, including 1-dodecanol and other branched-chain saturated alcohols, have consistently shown no evidence of mutagenic or genotoxic potential in both in vitro and in vivo assays.[9][10]

Carcinogenicity

No carcinogenicity studies have been conducted on this compound. A study on 2-ethyl-1-hexanol, another branched-chain alcohol, showed it to be a weak inducer of liver tumors in female mice; however, the relevance of this finding to humans is debated.[7][11]

Reproductive Toxicity

Limited data is available for branched-chain alcohols. A one-generation reproductive toxicity study on 1-dodecanol showed no adverse effects on reproduction.[10]

Experimental Protocols

Detailed experimental protocols for the cited studies are not publicly available. The methodologies described below are based on standardized OECD guidelines for chemical testing, which are likely to have been followed in the original studies.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity is typically determined by administering the test substance to fasted animals (usually rats) in a single dose. The animals are then observed for a period of 14 days for signs of toxicity and mortality.

Caption: Workflow for Acute Oral Toxicity Testing.

Skin Irritation/Corrosion (OECD 404)

This test involves the application of the test substance to the shaved skin of a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

Caption: Workflow for Dermal Irritation Testing.

Eye Irritation/Corrosion (OECD 405)

A single dose of the test substance is applied to one eye of a test animal (usually a rabbit), with the other eye serving as a control. The eyes are examined at specific intervals for signs of irritation, such as redness, swelling, and discharge.

Caption: Workflow for Eye Irritation Testing.

Signaling Pathways

No specific signaling pathways for the toxicity of this compound have been elucidated. For primary alcohols, the general mechanism of skin and eye irritation is believed to be non-covalent interactions with cellular membranes, leading to disruption of their structure and function. This can trigger inflammatory responses.

Caption: General Proposed Pathway for Alcohol-Induced Irritation.

Conclusion

The toxicological profile of this compound, constructed through a read-across approach, suggests a low potential for systemic toxicity. However, it is likely to be a skin and eye irritant. It is not expected to be genotoxic or a skin sensitizer. Professionals handling this substance should take appropriate precautions to avoid direct contact with the skin and eyes. Further testing on this compound itself would be necessary to provide a definitive toxicological profile and to reduce the uncertainty associated with the read-across approach.

References

- 1. This compound | C13H28O | CID 42265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dodecanol - Wikipedia [en.wikipedia.org]

- 3. 2-Octyl-1-dodecanol | 5333-42-6 [chemicalbook.com]

- 4. Cas 5333-42-6,2-Octyl-1-dodecanol | lookchem [lookchem.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. atamankimya.com [atamankimya.com]

- 7. A safety assessment of branched chain saturated alcohols when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. experts.umn.edu [experts.umn.edu]

- 9. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Potential Biological Activities of 2-Methyl-1-dodecanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-dodecanol is a branched-chain fatty alcohol that holds potential for various biological activities. Its structural similarity to other long-chain alcohols, which have demonstrated antimicrobial, anti-inflammatory, and insecticidal properties, makes it a compound of interest for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the currently understood and potential biological activities of this compound, drawing from existing research on this molecule and its structural analogs. All quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further research.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C13H28O |

| Molecular Weight | 200.37 g/mol |

| CAS Number | 22663-61-2 |

| Appearance | Colorless liquid |

| Chirality | Contains a chiral center at the C-2 position, existing as (R) and (S) stereoisomers. |

Potential Biological Activities

Antimicrobial Activity

While specific studies on the antimicrobial properties of this compound are limited, research on analogous long-chain fatty alcohols provides a strong basis for its potential in this area. The length of the carbon chain is a critical determinant of the antibacterial efficacy of these compounds.

Antibacterial Activity of Structural Analogs (Long-Chain Fatty Alcohols) against Staphylococcus aureus

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| 1-Dodecanol | 8 | 16 |

| 1-Tridecanol | 4 | 8 |

| 1-Undecanol | 16 | 32 |

| 1-Decanol | 32 | 64 |

Data from a study on straight-chain fatty alcohols, which suggests that alcohols with 12 or 13 carbons exhibit the greatest growth-inhibitory activity against S. aureus.[1][2]

Antifungal Activity

2-Dodecanol, a close structural isomer, has been shown to inhibit the transition from yeast to hyphal form in the pathogenic fungus Candida albicans. This morphological change is a key virulence factor. This inhibitory effect is concentration-dependent, with significant activity observed at 0.005% (v/v).

Potential Signaling Pathway: Inhibition of Hyphal Formation in Candida albicans

The inhibitory effect of 2-dodecanol on hyphal development in C. albicans may be linked to the modulation of the Ras1-cAMP-Efg1 signaling cascade. This pathway is a crucial regulator of morphogenesis and virulence in this fungus. It is suggested that 2-dodecanol may interfere with quorum-sensing mechanisms that are dependent on this pathway.

Caption: Putative signaling pathway for 2-dodecanol's inhibition of hyphal formation in C. albicans.

Insecticidal and Cytotoxic Activity

Dodecanol, the straight-chain analog of this compound, has demonstrated significant insecticidal and cytotoxic effects. These findings suggest that this compound may possess similar properties.

Cytotoxicity of Dodecanol against Insect Cells

A study on dodecanol, a metabolite of the entomopathogenic fungus Conidiobolus coronatus, revealed its toxic effects on insect hemocytes and the Sf9 cell line. After 48 hours of exposure, a near-complete disintegration of the cells was observed.[3] This suggests a potential mechanism of action involving cell membrane disruption.

Experimental Workflow for Insecticidal and Cytotoxicity Testing

Caption: General experimental workflow for assessing insecticidal and cytotoxic activities.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from studies on long-chain fatty alcohols and is suitable for testing the antibacterial activity of this compound.

-

Bacterial Strain: Staphylococcus aureus (e.g., ATCC 29213).

-

Culture Medium: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA).

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare serial twofold dilutions in MHB in a 96-well microtiter plate. The final concentration of the solvent should not exceed 1% (v/v) and should be shown to not affect bacterial growth.

-

Incubation: Inoculate the wells with the bacterial suspension. Include a positive control (bacteria in MHB with solvent) and a negative control (MHB with solvent only). Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: Aliquots (e.g., 10 µL) from the wells showing no visible growth are plated onto MHA plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Potassium Ion Leakage Assay

This assay assesses damage to the bacterial cell membrane.

-

Bacterial Preparation: Harvest mid-logarithmic phase bacteria, wash, and resuspend in a low-potassium buffer to a high density (e.g., 10⁹ CFU/mL).

-

Measurement: Use a potassium-ion-selective electrode to monitor the concentration of extracellular potassium ions.

-

Treatment: Add this compound to the bacterial suspension at its MIC and supra-MIC concentrations.

-

Data Collection: Record the change in extracellular potassium ion concentration over time. A rapid increase indicates membrane damage.

Insecticidal Bioassay (Topical Application)

This protocol is based on the study of dodecanol against Galleria mellonella larvae.[3]

-

Test Insects: Use late-instar larvae of a susceptible insect species (e.g., Galleria mellonella).

-

Compound Preparation: Dissolve this compound in a suitable volatile solvent like acetone to prepare a range of concentrations.

-

Application: Apply a small, fixed volume (e.g., 1 µL) of the test solution to the dorsal thorax of each larva. A control group should be treated with the solvent alone.

-

Observation: Maintain the larvae under controlled conditions (temperature and humidity) and record mortality at 24, 48, and 72 hours post-application.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Line: A relevant insect cell line (e.g., Sf9) or a cancer cell line of interest.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Future Directions

The biological activities of this compound remain a largely unexplored area. Future research should focus on:

-

Comprehensive Antimicrobial Screening: Evaluating its activity against a broad panel of pathogenic bacteria and fungi to determine its spectrum of activity and potency (MIC/MBC/MFC values).

-

Anti-inflammatory Studies: Investigating its effects on key inflammatory mediators (e.g., cytokines, nitric oxide) and signaling pathways (e.g., NF-κB, MAPK) in relevant cell models.

-

Anticancer Evaluation: Screening for cytotoxic activity against a panel of human cancer cell lines and elucidating the underlying mechanisms of action (e.g., apoptosis, cell cycle arrest).

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how modifications to its chemical structure affect its biological activities.

-

Stereospecific Activity: Investigating whether the (R) and (S) enantiomers of this compound exhibit different biological activities.

Conclusion

This compound presents an intriguing profile for potential biological activities based on the known properties of its structural analogs. Its amphiphilic nature and branched-chain structure may confer unique interactions with biological membranes and cellular targets. The experimental protocols and data presented in this guide offer a foundational framework for researchers to further explore the therapeutic potential of this compound. Rigorous investigation is warranted to fully characterize its biological effects and to determine its viability as a lead compound in drug discovery programs.

References

A Deep Dive into Branched-Chain vs. Linear Fatty Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty alcohols, long-chain aliphatic alcohols, are pivotal molecules in a myriad of biological processes and industrial applications, ranging from serving as structural components of cell membranes to acting as precursors for surfactants and emollients. Their utility is profoundly influenced by their molecular architecture—specifically, whether their carbon backbone is linear or branched. This technical guide provides an in-depth comparison of branched-chain and linear fatty alcohols, elucidating how the presence or absence of branching dictates their physicochemical properties, biological functions, and, consequently, their suitability for various applications, particularly in the realm of drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated metabolic pathways to offer a comprehensive resource for professionals in the field.

Introduction

Fatty alcohols are characterized by a hydroxyl group attached to a long alkyl chain. Linear fatty alcohols, also known as n-alcohols, possess a straight, unbranched carbon chain. In contrast, branched-chain fatty alcohols feature one or more alkyl side chains, with iso and anteiso branching being common motifs found in nature. This seemingly subtle structural difference has profound implications for their physical and chemical behavior. Generally, linear fatty alcohols exhibit higher melting and boiling points due to their ability to pack closely together, maximizing van der Waals forces.[1][2] Branching disrupts this ordered packing, leading to lower melting and boiling points and often rendering the alcohol a liquid at room temperature.[1][3][4] These distinctions in physical state and other properties like viscosity and solubility are critical determinants of their application.

Physicochemical Properties: A Comparative Analysis

The structural divergence between linear and branched-chain fatty alcohols gives rise to distinct physicochemical properties. These differences are crucial for selecting the appropriate fatty alcohol for a specific application, such as formulating stable emulsions in cosmetics or designing drug delivery systems.

Data Presentation

The following tables summarize the key quantitative differences between linear and branched-chain fatty alcohols.

Table 1: Comparison of Melting Points for Linear vs. Branched-Chain Alcohols

| Carbon Number | Linear Fatty Alcohol | Melting Point (°C) | Branched-Chain Fatty Alcohol (Example) | Melting Point (°C) |

| C18 | Stearyl Alcohol | 58[4] | Isostearyl Alcohol | 0[4] |

| C16 | Cetyl Alcohol | 49 | Isocetyl Alcohol | -30 |

| C14 | Myristyl Alcohol | 38 | Isomyristyl Alcohol | - |

| C12 | Lauryl Alcohol | 24 | Isolauryl Alcohol | - |

Table 2: Comparison of Boiling Points for Linear vs. Branched-Chain Alcohols

| Carbon Number | Linear Fatty Alcohol | Boiling Point (°C) | Branched-Chain Fatty Alcohol (Example) | Boiling Point (°C) |

| C4 | n-Butanol | 118 | Isobutanol (2-methyl-1-propanol) | 108 |

| sec-Butanol (2-butanol) | 99.5 | |||

| tert-Butanol (2-methyl-2-propanol) | 83 | |||

| C5 | n-Pentanol | 138 | Isopentyl alcohol (3-methyl-1-butanol) | 131 |

| Neopentyl alcohol (2,2-dimethyl-1-propanol) | 113 |

Table 3: General Physicochemical Property Comparison

| Property | Linear Fatty Alcohols | Branched-Chain Fatty Alcohols |

| Melting Point | Higher, often solid at room temperature.[3][4] | Lower, often liquid at room temperature.[3][4] |

| Boiling Point | Higher due to greater surface area and stronger van der Waals forces.[1][2] | Lower due to more compact structure and reduced surface area.[1] |

| Viscosity | Generally higher. | Generally lower. |

| Solubility in Water | Decreases with increasing chain length. | Can be higher than their linear counterparts due to reduced hydrophobicity of the smaller surface area non-polar part. |

| Oxidative Stability | Saturated linear alcohols are stable. | Saturated branched alcohols exhibit greater oxidative, hydrolytic, and color stability compared to unsaturated alcohols.[4] |

Biological Functions and Signaling Pathways

In biological systems, both linear and branched-chain fatty alcohols play significant roles, from being integral components of waxes that provide protective coatings to acting as signaling molecules.

Linear fatty alcohols are key constituents of plant and insect waxes, preventing desiccation.[5] They are also precursors for the synthesis of wax esters and ether glycerolipids in mammals.[6] The metabolism of straight-chain fatty alcohols is primarily governed by the fatty alcohol cycle , where fatty acids are reduced to fatty alcohols, which can then be re-oxidized to fatty acids or used in the synthesis of other lipids.[6]

Branched-chain fatty alcohols are also found in natural waxes, such as the sebum secreted by skin. Their metabolism can involve pathways of fatty acid α- and β-oxidation.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key metabolic pathways involving fatty alcohols.

Caption: The Fatty Alcohol Cycle, illustrating the interconversion of fatty acids, fatty aldehydes, and fatty alcohols, and their incorporation into wax esters and ether lipids.

Caption: The β-Oxidation pathway for the catabolism of fatty acyl-CoA, a key process in fatty acid and fatty alcohol metabolism.

Experimental Protocols

Accurate characterization of fatty alcohols is essential for their effective application. The following are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a fatty alcohol can be determined using a capillary melting point apparatus (e.g., Mel-Temp) or a Thiele tube.

Protocol using a Mel-Temp Apparatus:

-

Sample Preparation: Finely powder the solid fatty alcohol sample.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the sample into the closed end.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the Mel-Temp apparatus. Insert a thermometer into the designated port.

-

Heating: Turn on the apparatus and adjust the heating rate. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range. For a more accurate measurement, heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[7]

-

Replicate: Repeat the measurement with a fresh sample to ensure accuracy.

Analysis of Fatty Alcohols by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying fatty alcohols in a mixture. Due to their low volatility, fatty alcohols are often derivatized to more volatile compounds before analysis.

Protocol for GC Analysis with Silylation:

-

Sample Preparation and Saponification (if esterified): If the fatty alcohols are present as esters (e.g., in waxes), they must first be saponified. Mix the sample (e.g., 5g of oil) with an ethanolic potassium hydroxide solution and heat to release the free fatty alcohols.[8]

-

Extraction: Extract the unsaponifiable matter containing the fatty alcohols using a non-polar solvent like petroleum ether.[8]

-

Derivatization (Silylation): Evaporate the solvent and add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS). Heat the mixture to convert the hydroxyl groups of the fatty alcohols to trimethylsilyl (TMS) ethers.[8]

-

GC Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

-

Column: Use a capillary column suitable for separating fatty acid derivatives, such as a CP-Sil 8 CB column.[9]

-

Temperature Program: Employ a temperature gradient to separate the fatty alcohols based on their boiling points. For example, start at a lower temperature and ramp up to a higher temperature.[9]

-

Detection: Use a Flame Ionization Detector (FID) for quantification.

-

-

Quantification: Identify and quantify the fatty alcohols by comparing their retention times and peak areas to those of known standards.[9]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of fatty alcohols from a biological or formulated sample.

Caption: A generalized experimental workflow for the extraction, purification, and analysis of fatty alcohols from various sample matrices.

Applications in Drug Development

The distinct properties of branched-chain and linear fatty alcohols make them valuable in different aspects of drug development.

-

Linear Fatty Alcohols: Their waxy nature at room temperature makes them suitable as stiffening agents in ointments and creams. They can also be used to modify the release profile of drugs from topical formulations.

-

Branched-Chain Fatty Alcohols: Their liquid state and lower viscosity make them excellent emollients and solubilizers for poorly water-soluble active pharmaceutical ingredients (APIs) in topical and transdermal delivery systems. Their branched structure can also enhance penetration through the stratum corneum. In the development of prodrug nanoassemblies, the length of branched-chain fatty alcohols has been shown to influence the self-assembly ability and pharmacokinetic behavior of the resulting nanoparticles.

Conclusion

The presence or absence of branching in the carbon chain of fatty alcohols fundamentally alters their physicochemical properties and, by extension, their biological roles and industrial applications. Linear fatty alcohols, with their higher melting points and viscosity, are well-suited for applications requiring structure and controlled release. In contrast, the liquidity and lower viscosity of branched-chain fatty alcohols make them ideal for use as emollients, solvents, and penetration enhancers. A thorough understanding of these differences, supported by robust experimental characterization and an appreciation of their metabolic pathways, is crucial for researchers, scientists, and drug development professionals to effectively harness the unique properties of these versatile molecules.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 5. Fatty alcohol - Wikipedia [en.wikipedia.org]

- 6. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]

- 9. agilent.com [agilent.com]

An In-depth Technical Guide to the Material Safety Data Sheet of 2-Methyl-1-dodecanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available safety information for 2-Methyl-1-dodecanol (CAS No. 22663-61-2). Due to the limited availability of a complete, officially published Material Safety Data Sheet (MSDS) for this specific isomer, this document compiles and analyzes data from various sources, including computed data and information on related compounds. This guide is intended to support researchers, scientists, and drug development professionals in making informed safety assessments.

Section 1: Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. It is important to note that much of the available data is computed rather than experimentally determined.

| Property | Value | Source |

| Molecular Formula | C13H28O | [1][2][3] |

| Molecular Weight | 200.36 g/mol | [1][2][3] |

| CAS Number | 22663-61-2 | [1][2][3] |

| Appearance | No data available | |

| Odor | No data available | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Flash Point | No data available | |

| Solubility | No data available | |

| pKa | 15.04 ± 0.10 (Predicted) | [1] |

| XLogP3-AA | 5.6 | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

Section 2: Toxicological and Ecotoxicological Data

There is a significant lack of specific toxicological and ecotoxicological data for this compound. The information presented in Table 2 is for the related isomer, 1-dodecanol, and should be used as a reference with caution.

| Endpoint | Value | Species | Test Guideline | Source |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat | OECD 423 | [4][5][6][7][8] |

| Skin Corrosion/Irritation | No data available for this compound. 1-Dodecanol is a skin irritant. | Rabbit | [9] | |

| Serious Eye Damage/Irritation | No data available for this compound. 1-Dodecanol causes serious eye irritation. | Rabbit | [10] | |

| Aquatic Toxicity (LC50) | No data available for this compound. 1-Dodecanol is very toxic to aquatic life. | Fish | [10][11] |

Section 3: Experimental Protocols

Detailed methodologies for key toxicological and physicochemical experiments are crucial for data interpretation and replication. As specific experimental data for this compound is scarce, this section outlines standardized protocols that would be used to generate such data.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a reduced number of animals to classify a substance for its acute oral toxicity.[4][5]

Methodology:

-

Animal Selection: Healthy, young adult rodents (usually female rats) are used.[4]

-

Housing and Feeding: Animals are housed in standard laboratory conditions and fasted prior to dosing.[6]

-

Dose Administration: The test substance is administered orally in a single dose via gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[6][7]

-

Stepwise Procedure: The test proceeds in steps with three animals per step. The outcome of each step (mortality or survival) determines the next dose level.[4]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[6]

-

Data Analysis: The results are used to classify the substance according to the Globally Harmonized System (GHS).[7]

Flash Point Determination - Pensky-Martens Closed Cup Method (ASTM D93)

This method is used to determine the flash point of liquids, which is the lowest temperature at which vapors of the material will ignite.[12]

Methodology:

-

Apparatus: A Pensky-Martens closed-cup tester is used.[12]

-

Sample Preparation: The sample is placed in the test cup to a specified level.[12]

-

Heating: The sample is heated at a slow, constant rate while being stirred.[12]

-

Ignition Source: An ignition source is applied at specified temperature intervals.[12]

-

Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the sample to ignite.[12]

Section 4: Visualizations

Logical Workflow for MSDS Analysis

The following diagram illustrates a logical workflow for the analysis of a Material Safety Data Sheet, a critical process for ensuring laboratory safety and regulatory compliance.

Caption: Logical workflow for MSDS analysis.

Conclusion

The available data for this compound is limited, with a heavy reliance on computed values and information from related isomers such as 1-dodecanol. While this guide provides a consolidated overview of the current knowledge, it underscores the critical need for experimental determination of the physicochemical, toxicological, and ecotoxicological properties of this compound. Researchers, scientists, and drug development professionals should exercise caution and implement robust safety protocols when handling this compound, treating it as a substance with potential for skin and eye irritation and aquatic toxicity, based on the data for its isomer. The provided workflow for MSDS analysis serves as a general framework for approaching the safety assessment of any chemical, particularly those with incomplete data.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 22663-61-2 | Benchchem [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. oecd.org [oecd.org]

- 9. Dodecanol - Wikipedia [en.wikipedia.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 12. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (S)-2-Methyl-1-dodecanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Methyl-1-dodecanol is a chiral alcohol with applications in the synthesis of biologically active molecules and as a component in pheromone blends for pest management. The stereochemistry at the C2 position is crucial for its biological activity, necessitating synthetic routes that afford high enantiomeric purity. This application note provides a detailed protocol for the stereoselective synthesis of (S)-2-Methyl-1-dodecanol, leveraging a chemoenzymatic approach. This method combines the high enantioselectivity of a biocatalytic reduction using common baker's yeast (Saccharomyces cerevisiae) with a subsequent chemical transformation to yield the target molecule with high optical purity.

Principles and Theory

The synthetic strategy hinges on two key transformations:

-

Enantioselective Bioreduction: The synthesis commences with the reduction of a prochiral α,β-unsaturated aldehyde, specifically (E)-2-methyl-3-(5-nonyl-2-thienyl)propenal. Baker's yeast contains a variety of oxidoreductase enzymes that can selectively reduce the carbon-carbon double bond and the aldehyde functionality. The enzymes exhibit a high degree of stereoselectivity, preferentially producing the (S)-enantiomer of the corresponding saturated alcohol. The thiophene ring serves as a bioisostere for a long alkyl chain, facilitating the enzymatic reduction.

-

Desulfurization: Following the biocatalytic step, the thiophene ring is removed and the sulfur atom is replaced with two hydrogen atoms. This is achieved through hydrogenolysis using Raney nickel, a nickel-aluminium alloy catalyst. This step effectively converts the thiophene moiety into the corresponding saturated alkyl chain, yielding the target (S)-2-Methyl-1-dodecanol.

The overall synthetic pathway is depicted below:

Application Note: Biocatalytic Production of Chiral 2-Methyl-1-dodecanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the biocatalytic production of enantiomerically enriched 2-Methyl-1-dodecanol via enzymatic kinetic resolution. Chiral this compound is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. This application note outlines a representative method using Candida antarctica lipase B (CALB) for the enantioselective acylation of racemic this compound. While the kinetic resolution of primary alcohols can be challenging, lipases, particularly CALB, have demonstrated efficacy in resolving racemic mixtures of chiral alcohols.[1][2] This protocol is based on established principles of biocatalytic kinetic resolution and may serve as a starting point for process optimization.

Introduction

The stereochemistry of active pharmaceutical ingredients (APIs) is a critical factor in their pharmacological activity and safety. The production of single-enantiomer drugs is therefore of paramount importance in the pharmaceutical industry.[3] Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity under mild reaction conditions.[4]

Kinetic resolution is a widely used biocatalytic method for separating enantiomers from a racemic mixture. In this process, an enzyme selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer and the product. Lipases are a versatile class of enzymes frequently employed for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis.[1][5] Candida antarctica lipase B (CALB) is a particularly robust and highly selective biocatalyst for the resolution of a wide range of chiral alcohols.[2][6]

This application note details a laboratory-scale protocol for the kinetic resolution of racemic this compound using immobilized CALB (e.g., Novozym® 435) and an acyl donor. The protocol includes reaction setup, monitoring, product isolation, and analytical methods for determining enantiomeric excess.

Principle of the Method

The biocatalytic kinetic resolution of racemic this compound is achieved through the enantioselective acylation of one of the alcohol's enantiomers by Candida antarctica lipase B. The enzyme will preferentially acylate one enantiomer (e.g., the R-enantiomer) to form the corresponding ester, leaving the other enantiomer (e.g., the S-enantiomer) largely unreacted. The reaction is typically carried out in a non-polar organic solvent to facilitate the enzymatic activity and substrate solubility. An irreversible acyl donor, such as vinyl acetate, is often used to drive the reaction to completion.

Experimental Protocols

Materials and Reagents

-

Racemic this compound

-

Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

-

Vinyl acetate (or other suitable acyl donor)

-

Anhydrous hexane (or other suitable non-polar solvent)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment (magnetic stirrer, thermostat-controlled water bath, rotary evaporator)

Enzyme Pre-treatment

Immobilized lipases can be pre-dried to enhance their activity in organic solvents. Place the required amount of immobilized CALB in a desiccator over a suitable desiccant (e.g., silica gel or phosphorus pentoxide) under vacuum for at least 24 hours before use.

Kinetic Resolution Protocol

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add racemic this compound (e.g., 1.0 g, 5.0 mmol) and 50 mL of anhydrous hexane.

-

Stir the mixture until the substrate is completely dissolved.

-

Add the pre-dried immobilized Candida antarctica lipase B (e.g., 100 mg, 10% w/w of the substrate).

-

Add vinyl acetate (e.g., 0.65 mL, 7.5 mmol, 1.5 equivalents).

-

Seal the flask and place it in a thermostat-controlled water bath at a constant temperature (e.g., 40°C).

-

Stir the reaction mixture at a moderate speed (e.g., 200 rpm).

-

Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by chiral GC or HPLC. The reaction should be stopped at approximately 50% conversion to obtain high enantiomeric excess for both the product and the remaining substrate.

-

Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

Product Separation and Purification

The resulting mixture contains the unreacted (S)-2-Methyl-1-dodecanol and the product (R)-2-Methyl-1-dodecyl acetate. These can be separated by silica gel column chromatography.

-

Prepare a silica gel column using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Dissolve the crude reaction mixture in a minimal amount of the eluent and load it onto the column.

-

Elute the column and collect fractions. The less polar ester will typically elute first, followed by the more polar alcohol.

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure ester and the pure alcohol separately.

-

Evaporate the solvent from the combined fractions to yield the purified (R)-2-Methyl-1-dodecyl acetate and (S)-2-Methyl-1-dodecanol.

-

The (R)-2-Methyl-1-dodecyl acetate can be hydrolyzed back to (R)-2-Methyl-1-dodecanol if desired, for example, by using a base like sodium hydroxide in a methanol/water mixture.

Data Presentation

The following tables summarize representative quantitative data that can be obtained from the kinetic resolution of this compound. The values presented are hypothetical and should be optimized for specific experimental conditions.

Table 1: Reaction Parameters for Kinetic Resolution

| Parameter | Value |

| Substrate | Racemic this compound |

| Enzyme | Immobilized Candida antarctica lipase B |

| Enzyme Loading | 10% (w/w of substrate) |

| Acyl Donor | Vinyl Acetate (1.5 eq) |

| Solvent | Anhydrous Hexane |

| Substrate Conc. | 0.1 M |

| Temperature | 40°C |

| Reaction Time | 24 - 48 hours (or until ~50% conversion) |

Table 2: Expected Outcome of the Kinetic Resolution (at ~50% Conversion)

| Compound | Enantiomeric Excess (e.e.) | Yield (max. 50%) |

| (S)-2-Methyl-1-dodecanol | >95% | ~45-50% |

| (R)-2-Methyl-1-dodecyl Acetate | >95% | ~45-50% |

Analytical Methods

Chiral Gas Chromatography (GC)

To determine the enantiomeric excess of the unreacted alcohol and the acetylated product, chiral GC is a suitable method. The alcohol and acetate may need to be derivatized to improve their volatility and separation on a chiral column.

Sample Preparation:

-

Unreacted Alcohol: The unreacted this compound can be analyzed directly or after derivatization (e.g., acetylation with acetic anhydride to form the acetate).

-

Product Ester: The 2-Methyl-1-dodecyl acetate can be analyzed directly.

Representative GC Conditions:

| Parameter | Condition |

| Column | Chiral GC column (e.g., Rt-βDEXse) |

| Carrier Gas | Helium or Hydrogen |

| Injection Temp. | 250°C |

| Oven Program | 100°C (2 min hold), then ramp to 220°C at 5°C/min |

| Detector | Flame Ionization Detector (FID) at 250°C |

Note: The specific column and temperature program will need to be optimized for the best separation of the enantiomers.

Conclusion

This application note provides a comprehensive, albeit representative, protocol for the biocatalytic production of chiral this compound. The use of Candida antarctica lipase B for kinetic resolution offers a potentially efficient and environmentally friendly route to obtaining enantiomerically pure forms of this valuable chiral building block. Researchers are encouraged to use this protocol as a starting point and to optimize reaction parameters such as enzyme loading, solvent, temperature, and reaction time to achieve the best results for their specific application. The detailed analytical methods will aid in the accurate determination of the success of the resolution.

References

- 1. jocpr.com [jocpr.com]